5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethylpyrazole with formamide or formic acid derivatives under reflux conditions . The reaction proceeds through cyclization and subsequent amination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but different substituents.
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: A halogenated derivative with distinct reactivity.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: An ester derivative with different functional properties.
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,9H2,1-2H3 |
InChI Key |
JSXCAZOHVKHONY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)N)C |
Origin of Product |
United States |
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